![molecular formula C19H21N3O4S B2816559 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1172300-50-3](/img/structure/B2816559.png)
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
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Description
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
One key study involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were screened for their butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were conducted to assess the compounds' affinity and orientation within the active sites of the human BChE protein, highlighting the importance of certain amino acid residues in ligand stabilization and interaction within the binding site (Khalid et al., 2016).
Antibacterial Activity
Another study focused on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. These compounds were evaluated for their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study identified compound 8g as the most active growth inhibitor among the tested derivatives (Iqbal et al., 2017).
Anticancer Potential
The exploration of these compounds extends to their anticancer potential as well. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were then evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activities relative to doxorubicin, a standard anticancer drug. This suggests the potential of these derivatives in the development of new therapeutic agents for cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-5-6-17(14(2)12-13)27(23,24)22-9-7-15(8-10-22)18-20-21-19(26-18)16-4-3-11-25-16/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCFPKWLQDWTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
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